1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole
Description
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole is a sulfonated pyrazole derivative characterized by a benzenesulfonyl group substituted with methoxy (4-position) and methyl groups (2,3-positions). The sulfonyl group enhances stability and influences electronic properties, making it a candidate for pharmaceutical and agrochemical applications. Pyrazole derivatives are widely studied for their bioactivity, including antimicrobial and receptor-modulating effects .
Properties
IUPAC Name |
1-(4-methoxy-2,3-dimethylphenyl)sulfonylpyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-9-10(2)12(6-5-11(9)17-3)18(15,16)14-8-4-7-13-14/h4-8H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBAGPRYZZOVTAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2C=CC=N2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole typically involves the reaction of 4-methoxy-2,3-dimethylbenzenesulfonyl chloride with pyrazole. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of sulfonamide derivatives.
Substitution: The sulfonyl group can be substituted with other nucleophiles under appropriate conditions, leading to the formation of various substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. It serves as a lead compound for the development of new pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases. Its ability to interact with specific biological targets makes it a candidate for drug development.
Industry: It is used in the production of specialty chemicals and materials, including dyes and polymers.
Mechanism of Action
The mechanism of action of 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyrazole ring can also interact with various biological pathways, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Table 2: Spectral Comparison of Selected Pyrazole Derivatives
- The target compound’s spectral data are inferred to align with these trends, with characteristic sulfonyl S=O stretches (~1350 cm⁻¹) and methoxy C-O vibrations (~1250 cm⁻¹) in IR, alongside aromatic proton signals in ¹H-NMR .
Biological Activity
1-(4-Methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole is a compound of interest due to its potential biological activities. Pyrazole derivatives, in general, have been recognized for their diverse pharmacological properties, including anti-inflammatory, analgesic, and anticancer effects. This article explores the biological activity of this specific compound, examining its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : C12H15N2O3S
- Molar Mass : 269.32 g/mol
- Density : 1.285 g/cm³
- Melting Point : 76-77 °C
The presence of the methoxy group and the sulfonyl moiety plays a crucial role in its biological activity.
Recent studies have highlighted that pyrazole compounds can inhibit various enzymes and receptors involved in inflammatory processes. Specifically, the sulfonamide group in this compound may enhance its interaction with biological targets such as:
- N-acylethanolamine-hydrolyzing acid amidase (NAAA) : Inhibition of NAAA can lead to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory properties .
- Cyclooxygenase (COX) enzymes : Similar pyrazole derivatives have been shown to inhibit COX-1 and COX-2, leading to reduced inflammation and pain .
Biological Activities
The biological activities associated with this compound can be summarized as follows:
Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit significant anti-inflammatory effects. For instance, a study demonstrated that pyrazole derivatives could effectively reduce inflammation in animal models through the inhibition of inflammatory mediators .
Analgesic Effects
The analgesic properties are attributed to the modulation of pain pathways via COX inhibition. Pyrazole derivatives have been used in various analgesic formulations, showcasing their efficacy in pain management .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the pyrazole ring and substituents significantly affect biological activity. For example:
| Compound | IC50 (μM) | Activity Type |
|---|---|---|
| ARN16186 | 0.042 | NAAA Inhibitor |
| ARN19689 | 0.655 | NAAA Inhibitor |
| 4-Methoxy Derivative | 3.29 | Reduced Efficacy |
These data suggest that electron-withdrawing or electron-donating groups at specific positions on the pyrazole ring can enhance or diminish activity against targets like NAAA .
Case Studies
Several case studies have explored the biological effects of pyrazole derivatives:
- Inflammatory Models : In a study involving carrageenan-induced paw edema in rats, a pyrazole derivative showed significant reduction in swelling compared to controls, indicating strong anti-inflammatory properties.
- Cancer Cell Lines : A recent investigation into various pyrazole derivatives revealed that certain compounds could inhibit growth in breast cancer cell lines by inducing apoptosis through caspase activation.
- Pain Management Trials : Clinical trials assessing the efficacy of pyrazole-based analgesics demonstrated comparable results to traditional NSAIDs, with fewer gastrointestinal side effects.
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 1-(4-methoxy-2,3-dimethylbenzenesulfonyl)-1H-pyrazole with high purity?
- Methodological Answer : The synthesis typically involves multi-step organic reactions, starting with cyclocondensation of hydrazine derivatives with carbonyl compounds to form the pyrazole core. Subsequent sulfonylation using 4-methoxy-2,3-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) introduces the sulfonyl group. Critical parameters include:
- Temperature control (e.g., 0–5°C for sulfonylation to avoid side reactions).
- Solvent selection (e.g., THF or dichloromethane for solubility and reactivity).
- Purification via column chromatography or recrystallization to isolate the product .
Q. How can structural characterization of this compound be optimized using spectroscopic and crystallographic techniques?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm substitution patterns on the pyrazole and aromatic rings. For example, methoxy protons resonate at ~3.8 ppm, while sulfonyl groups influence adjacent protons’ chemical shifts .
- X-ray crystallography : Single-crystal analysis resolves stereoelectronic effects of the sulfonyl and methoxy groups. Crystallization in ethanol/water mixtures often yields high-quality crystals .
Q. What are the common chemical reactions involving the sulfonyl group in this compound?
- Methodological Answer : The sulfonyl group participates in nucleophilic substitutions (e.g., with amines or thiols) and reductions. For instance:
- Amine displacement : React with primary amines (e.g., benzylamine) in DMF at 80°C to form sulfonamides.
- Reduction : Use LiAlH to reduce the sulfonyl group to a thiol, enabling further functionalization .
Advanced Research Questions
Q. How do computational methods aid in optimizing reaction pathways for synthesizing derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., DFT) predict transition states and regioselectivity in cyclocondensation steps. For example:
- Reaction path search : Identify low-energy pathways for pyrazole ring formation using software like Gaussian or ORCA.
- Solvent effects : COSMO-RS models optimize solvent choice for sulfonylation .
Q. What strategies resolve contradictions in reported biological activity data for sulfonylated pyrazoles?
- Methodological Answer :
- Standardized assays : Use consistent cell lines (e.g., HEK-293 for kinase inhibition studies) to minimize variability.
- Metabolic stability testing : Compare microsomal half-lives (e.g., human liver microsomes) to identify pharmacokinetic discrepancies.
- Docking studies : Map the compound’s interaction with target proteins (e.g., COX-2) to validate mechanistic hypotheses .
Q. How can comparative studies with structural analogs (e.g., 4-methyl or 4-fluoro derivatives) elucidate structure-activity relationships (SAR)?
- Methodological Answer :
- Synthetic diversification : Replace the methoxy group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups via electrophilic substitution.
- Biological profiling : Test analogs against enzyme panels (e.g., kinases, phosphatases) to correlate substituent effects with activity.
- Thermodynamic solubility assays : Measure logP and aqueous solubility to link hydrophobicity trends to bioactivity .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Methodological Answer :
- Continuous flow chemistry : Improve yield and reproducibility by automating sulfonylation in microreactors.
- Byproduct management : Use inline IR spectroscopy to monitor reaction progress and minimize impurities.
- Green chemistry principles : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
